Murraol

Descripción general

Descripción

Métodos De Preparación

Murraol is primarily obtained through the extraction of natural plants. The preparation method involves the distillation and extraction of various parts of the Murraya exotica plant, such as its bark, leaves, and flowers . The compound can be isolated as colorless prisms with a melting point of 105-107°C .

Análisis De Reacciones Químicas

Murraol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of this compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

The compound "Murraol" does not appear to have any specific applications or documented research findings based on the current search results. It is possible that there may be a misunderstanding or miscommunication regarding the name or nature of the compound, as the search results primarily reference various mural-related projects and initiatives rather than a chemical compound named "this compound."

Possible Contexts and Related Applications

While direct information about "this compound" is lacking, here are some relevant contexts in which murals and similar artistic interventions have been applied in scientific and community settings:

Community Engagement in Research

- Mural Painting as a Research Tool : Mural painting has been used to address participation challenges in academic research, particularly within Latino communities. This method fosters trust and encourages involvement by creating a culturally relevant space for discussion and sensitizing interviews .

- Duke's Community Engagement : A mural at Duke University symbolizes commitment to community-driven research, enhancing engagement with local populations on health equity issues. This initiative emphasizes collaboration between researchers and community members .

Art in Health Initiatives

- Public Health Promotion : Murals have been utilized in various neighborhoods to promote public health, transform spaces, and engage communities creatively .

- Interdisciplinary Projects : Projects like those at the University of Michigan involve collaborations between science students and artists to integrate arts into STEM fields, enhancing creative expression alongside scientific inquiry .

Case Studies

Mecanismo De Acción

Murraol exerts its effects through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells . The molecular targets include COX and lipoxygenase, and the pathways involved are related to the inflammatory response and cell proliferation.

Comparación Con Compuestos Similares

Murraol is unique due to its specific structure and biological activities. Similar compounds include:

Peroxyauraptenol: Another coumarin isolated from Murraya exotica with similar antimicrobial properties.

Cis-dehydroosthol: A coumarin with comparable biological activities.

Murranganon: Exhibits similar antimicrobial and antiproliferative properties.

These compounds share the 7-oxygenated-8-substituted coumarin nucleus, but this compound’s specific substituents and biological activities make it distinct .

Actividad Biológica

Murraol, a compound derived from the Murraya genus, particularly Murraya paniculata, has garnered attention for its diverse biological activities. This article delves into the phytochemistry, pharmacological effects, and potential applications of this compound, supported by data tables and case studies.

Phytochemical Composition

The Murraya genus is rich in various bioactive compounds, including alkaloids, flavonoids, and coumarins. Research has identified over 720 distinct compounds associated with Murraya species, highlighting their significance in pharmacology. The most notable compounds include:

- Alkaloids : Murrayanine, mahanine

- Flavonoids : Various flavonoid glycosides

- Coumarins : Known for their anti-inflammatory properties

Table 1 summarizes key phytochemicals isolated from Murraya species:

| Compound | Type | Biological Activity |

|---|---|---|

| Murrayanine | Alkaloid | Anti-inflammatory |

| Mahanine | Alkaloid | Cytotoxic |

| Flavonoids | Flavonoid | Antioxidant, anti-cancer |

| Coumarins | Coumarin | Anti-inflammatory, antimicrobial |

Biological Activities

This compound exhibits a range of biological activities that have been documented through various studies. These activities include:

- Anti-inflammatory Effects : this compound has shown significant potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and COX-2 .

- Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cell lines such as HeLa and HepG2, suggesting its potential as an anti-cancer agent .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .

- Antimicrobial Properties : this compound has been effective against various pathogens, showcasing its potential in treating infections .

Case Studies

Several case studies have illustrated the efficacy of this compound in different therapeutic contexts:

- Anti-obesity Potential : A study explored the effects of Murraya paniculata on adipocyte maturation and lipid metabolism. Results indicated that the compound can disrupt the maturation of adipocytes, potentially aiding in obesity treatment through mechanisms involving PPARG and EP300 .

- Antioxidant Efficacy : Research conducted on the ethanol extract of Murraya paniculata leaves revealed an IC50 value of 126.17 μg/mL for antioxidant activity, significantly higher than that of vitamin E (8.27 μg/mL), indicating strong antioxidant potential .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 50 μg/mL against HeLa cells, indicating its potential for development into a chemotherapeutic agent .

Propiedades

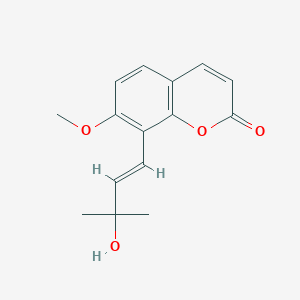

IUPAC Name |

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAWXCQYALXRL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of murraol in nature?

A1: this compound has been isolated from several plant species, including Phellolophium madagascariense [], Prangos hulusii [], and Prangos turcica []. These plants belong to the Apiaceae family, suggesting a potential connection between this family and the presence of this compound.

Q2: What is the chemical structure of this compound?

A2: this compound is a prenylated coumarin, characterized by a coumarin core structure with an attached prenyl (3-methylbut-2-en-1-yl) group. While the provided abstracts don't offer a detailed spectroscopic analysis, they do mention the use of ¹H NMR for structural elucidation []. For a detailed spectroscopic characterization, referring to other research articles focusing specifically on this compound's structural properties would be beneficial.

Q3: How is this compound synthesized in the laboratory?

A3: One method for the synthesis of this compound involves a Heck vinylation reaction starting from 8-iodo-7-methoxycoumarin [, ]. This approach highlights the importance of organometallic chemistry in natural product synthesis.

Q4: What are the potential applications of this compound in medicinal chemistry?

A4: Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including human prostatic cancer cells []. Additionally, it displays antimicrobial activity against both standard and clinically isolated bacterial strains []. These findings suggest this compound's potential as a lead compound for developing novel anticancer and antibacterial agents.

Q5: What is the mechanism of action of this compound's cytotoxic activity?

A5: While the provided research highlights this compound's cytotoxic effects [, ], the exact mechanisms of action remain to be fully elucidated. Further research is needed to determine the specific cellular targets and pathways affected by this compound. Understanding these mechanisms could provide valuable insights for developing more targeted and effective therapies.

Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?

A6: Although the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of 6- and 8-Naphthoherniarin, Dehydrogeijerin [] suggests an interest in exploring structural analogs. Investigating how modifications to the coumarin core or the prenyl group affect biological activity could be crucial for optimizing its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.